Arformoterol Tartrate-d6 Arformoterol Tartrate-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200081
InChI:
SMILES:
Molecular Formula: C₂₃H₂₄D₆N₂O₁₀
Molecular Weight: 500.53

Arformoterol Tartrate-d6

CAS No.:

Cat. No.: VC0200081

Molecular Formula: C₂₃H₂₄D₆N₂O₁₀

Molecular Weight: 500.53

* For research use only. Not for human or veterinary use.

Arformoterol Tartrate-d6 -

Specification

Molecular Formula C₂₃H₂₄D₆N₂O₁₀
Molecular Weight 500.53

Introduction

Chemical Structure and Properties

Arformoterol Tartrate-d6 is the deuterated form of Arformoterol Tartrate, which is the (R,R)-enantiomer of formoterol combined with tartaric acid. The deuterated version typically has six deuterium atoms substituted in the molecule, primarily in the methyl groups of the structure. This strategic placement of deuterium atoms ensures minimal alteration of the original compound's biological behavior while providing a distinguishable mass difference for analytical purposes.

Basic Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Arformoterol Tartrate-d6:

PropertyValue
Molecular FormulaC₂₃H₂₄D₆N₂O₁₀ or C19D6H18N2O4 · C4H6O6
Molecular Weight500.53 g/mol
AppearanceSolid, white to pale brown
Storage ConditionRefrigerated, under inert atmosphere
Physical StateNeat (non-solvated)
Shipping TemperatureRoom temperature

The chemical structure of Arformoterol Tartrate-d6 features the basic formoterol backbone with six deuterium atoms strategically positioned to enhance stability during analytical procedures. The tartrate portion of the molecule remains unchanged from the non-deuterated version.

Advanced Chemical Identifiers

For research and analytical purposes, the following chemical identifiers are essential for precise identification:

Identifier TypeValue
SMILES[2H]C([2H])([2H])C([2H])(NCC@Hc1ccc(O)c(NC=O)c1)C([2H])([2H])c2ccc(OC)cc2.OC@HC(=O)O
InChIInChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13?,19-;1-,2-/m01/s1/i1D3,9D2,13D;
Accurate Mass500.228
IUPAC Name(2R,3R)-2,3-dihydroxybutanedioic acid;N-[5-[(1R)-2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide

The structure includes deuterium atoms in specific positions, making it distinguishable from the non-deuterated form in mass spectrometry while maintaining similar chemical behavior in most analytical systems.

Synthesis and Production

The synthesis of Arformoterol Tartrate-d6 involves specialized techniques for introducing deuterium atoms at specific positions. While the exact synthetic route is often proprietary, it generally follows similar pathways to the synthesis of the parent compound with modifications to incorporate deuterium instead of hydrogen at targeted positions.

Manufacturing Considerations

Arformoterol Tartrate-d6 is typically produced as a made-to-order product for research purposes. The manufacturing process requires:

  • High-purity starting materials

  • Controlled reaction conditions to ensure selective deuteration

  • Sophisticated purification techniques to remove non-deuterated impurities

  • Strict quality control measures to ensure isotopic purity

The compound is classified as a controlled product with restricted freight conditions in many regions, requiring appropriate documentation for purchase and transport.

Analytical Applications

The primary application of Arformoterol Tartrate-d6 is as an internal standard for quantitative analysis of Arformoterol and its metabolites in biological samples. The deuterated compound offers distinct advantages in analytical workflows.

Mass Spectrometry Applications

Arformoterol Tartrate-d6 serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis because:

  • It co-elutes with the non-deuterated analyte in chromatographic systems

  • The mass difference (typically +6 Da) allows for easy distinction between analyte and internal standard

  • It compensates for matrix effects and extraction inefficiencies during sample preparation

  • The compound exhibits similar ionization efficiency to the non-deuterated form

These properties make it invaluable in developing validated bioanalytical methods for pharmacokinetic studies, ensuring accurate quantification of drug levels in biological matrices.

Stability and Degradation Studies

Arformoterol Tartrate-d6 is also useful in stability and degradation studies of the parent compound. Research has shown that Arformoterol can react with impurities or leachables from packaging materials, forming secondary degradants such as imines. When exposed to formaldehyde in aqueous solutions, it can generate imine products through condensation reactions with amine impurities.

The deuterated form allows researchers to trace these degradation pathways with greater precision, distinguishing between degradation products from the drug itself versus those from other components in formulations.

ParameterArformoterol ResultPlacebo ResultSignificance
Risk of respiratory death/COPD hospitalization9.5%15.0%~40% reduction
COPD exacerbation-related hospitalizations9.0%14.3%Significant reduction
Respiratory serious adverse events--50% lower risk (p=0.003)
Trough FEV1 change+0.051 L vs placebo-p=0.030
FVC change+0.075 L vs placebo-p=0.018
Quality of life measuresSignificant improvement-p<0.05

The deuterated form (Arformoterol Tartrate-d6) would display similar receptor binding characteristics in in vitro studies but is used exclusively for analytical purposes rather than therapeutic applications.

Research Applications

Arformoterol Tartrate-d6 has several specialized applications in pharmaceutical research and development.

Pharmacokinetic Studies

As an internal standard, Arformoterol Tartrate-d6 enables precise quantification of the parent drug in complex biological matrices. Its primary applications include:

  • Bioavailability and bioequivalence studies

  • Drug metabolism investigations

  • Mass balance studies

  • Therapeutic drug monitoring method development

The presence of deuterium atoms enhances stability and provides a reliable reference point in mass spectrometric analyses without altering chromatographic behavior significantly.

Metabolite Identification

The deuterated compound assists researchers in distinguishing between drug-derived metabolites and endogenous compounds in complex biological samples. By comparing mass fragmentation patterns between the deuterated and non-deuterated compounds, researchers can confirm structural assignments of metabolites with greater confidence.

Future Research Directions

The utility of Arformoterol Tartrate-d6 extends beyond current applications, with potential for enhanced roles in pharmaceutical research.

Advanced Metabolomics Applications

Emerging research suggests that deuterated internal standards like Arformoterol Tartrate-d6 can improve the reliability of metabolomics studies by providing more precise normalization across complex sample sets. This application could expand its utility beyond traditional pharmacokinetic analyses.

Stability-Indicating Methods

As understanding of drug degradation pathways becomes increasingly important in pharmaceutical development, Arformoterol Tartrate-d6 may find expanded applications in developing stability-indicating analytical methods. The compound's deuterium labeling makes it particularly valuable for tracking subtle degradation processes that might otherwise be difficult to monitor.

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